O-Bis(2-aminoethoxy)benzene

Supramolecular Chemistry Macrocycle Synthesis Diazacoronands

Research often stalls due to poor macrocyclization yields when generic diamines fail to preorganize for ring closure. O-Bis(2-aminoethoxy)benzene (CAS 42988-85-2) solves this with its rigid 1,2-substituted benzene core and optimal ethylene spacers, ensuring convergent amine geometry for efficient chelation. - Yields: Enables high-yield synthesis of diazacoronands for selective alkali metal ion (Na+, K+, Rb+) binding. - Applications: Critical for rigidified Mn(II) macrocyclic MRI contrast agent precursors and planar chiral receptor scaffolds. - Supply: Analytical standard available; shipped under ambient conditions for efficient global logistics.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 42988-85-2
Cat. No. B129582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Bis(2-aminoethoxy)benzene
CAS42988-85-2
Synonyms1,2-Bis(2-aminoethoxy)benzene;  2,2’-[1,2-Phenylenebis(oxy)]bis-ethanamine
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCN)OCCN
InChIInChI=1S/C10H16N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8,11-12H2
InChIKeyHMAWLSAOFCZZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Bis(2-aminoethoxy)benzene: Product Overview


O-Bis(2-aminoethoxy)benzene (CAS 42988-85-2), also known as 1,2-Bis(2-aminoethoxy)benzene, is an aromatic diether diamine with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . Characterized by two terminal primary amine groups linked via ethoxy spacers to the 1- and 2-positions (ortho) of a central benzene ring, it exhibits a yellow solid appearance at room temperature with solubility in dichloromethane [1]. This ortho-substituted geometry is a critical structural feature that preorganizes the molecule for chelation and macrocycle formation, distinguishing it from its meta- and para-substituted isomers or purely aliphatic analogs .

Workflow

Macrocycle synthesis via preorganized ortho-diamine geometry

1,2-substitution pattern supports diazacoronand and chelator formation

Selection Context

Ethylene spacer provides balanced cyclization flexibility and ring strain

Reported class-level macrocyclization yields >70% for ortho-diamines

Procurement Cue

Melting point 131–132 °C serves as simple QC identity check

Differentiates ortho isomer from para analog (~100 °C)

Why Substitutes Fail for O-Bis(2-aminoethoxy)benzene


Generic substitution with other diamino ethers fails due to the critical and synergistic roles of the 1,2- (ortho-) substitution pattern and the specific ethylene spacer length. The 1,2-substitution on the rigid aromatic core forces the two aminoethoxy arms into a convergent, preorganized geometry suitable for encapsulating a single metal ion, a feature lost in the more divergent 1,3- or 1,4-isomers . Furthermore, the ethylene (-CH2CH2-) linker provides an optimal balance between flexibility and ring strain when cyclized into macrocycles like diazacoronands; shorter linkers (e.g., methylene) would yield excessively strained rings, while longer, more flexible aliphatic chains (e.g., in purely aliphatic PEG-diamines) lack the structural rigidity required for predictable, high-yield macrocyclization and selective ion binding [1]. Consequently, the use of an incorrect isomer or an aliphatic analog would lead to significantly altered reaction kinetics, reduced yields, and the formation of acyclic oligomers or undesired macrocycle sizes with inferior binding properties [2].

Isomer mismatch

1,3- or 1,4-substituted isomers lack the convergent preorganization required for single-metal-ion encapsulation

Meta/para geometry diverges chelation arm orientation significantly

Spacer-length shift

Shorter methylene linkers may yield strained rings; longer PEG-diamines lack aromatic rigidity for predictable macrocyclization

May alter reaction kinetics and favor acyclic oligomers over target macrocycle

Aliphatic analog gap

Purely aliphatic PEG-diamines cannot replicate the intermediate lipophilicity (XLogP3 −0.5) contributed by the central benzene ring

Lipophilicity profile affects conjugate distribution and cellular uptake studies

O-Bis(2-aminoethoxy)benzene: Quantitative Evidence & Comparison


Macrocyclization Yield: Ortho Geometry Advantage

The 1,2-substitution pattern on the aromatic core enables high-yield macrocyclization into diazacoronands, a property not shared by aliphatic analogs. While a direct, side-by-side yield comparison with a linear analog under identical conditions is not available in a single study, class-level inference from macrocycle synthesis literature demonstrates that preorganized ortho-diamines like O-Bis(2-aminoethoxy)benzene are essential for achieving cyclization yields >70%, whereas the use of flexible aliphatic diamines under the same conditions typically results in a complex mixture of linear oligomers and yields of the target macrocycle below 20% [1].

Macrocyclization Yield
Class-level inference
~3.5-fold higher yield vs. flexible aliphatic diamines

Standard high-dilution macrocyclization

Supports cost-feasible diazacoronand synthesis

Inferred from ortho-diamine class literature; direct side-by-side study not located

Supramolecular Chemistry Macrocycle Synthesis Diazacoronands

Melting Point and Solubility vs. Para-Isomer

The melting point of 1,2-Bis(2-aminoethoxy)benzene is reported as 131-132 °C . This differs significantly from the melting point of its para-substituted structural analog, 1,4-Bis(2-aminoethoxy)benzene, which has a reported melting point of approximately 100 °C . This 30+ °C difference in melting point is a clear and quantifiable indicator of different solid-state packing and crystal lattice energies, which are directly influenced by molecular symmetry and geometry.

Melting Point vs. Para-Isomer
Cross-study comparable
Ortho: 131–132 °C vs. Para: ~100 °C (ΔT > 30 °C)

Atmospheric pressure, standard determination

Enables rapid isomer identity QC check

Higher melting point may indicate more robust solid-state stability; data to verify across lots

Physical Chemistry Crystallography Process Chemistry

Metal Ion Chelation: Stability Constants

The thermodynamic stability of metal complexes formed by O-Bis(2-aminoethoxy)benzene has been directly measured using pH potentiometry. For example, the protonation constants (log K) and the stability constant (log β) for its complex with Mn(II) were determined, providing a quantitative basis for its chelating ability [1]. While specific log K values were not accessible in the preview, the existence of this published quantitative data is a key differentiator from many simple aliphatic diamines for which such rigorous thermodynamic data are often absent.

Chelation Stability Constants
Supporting evidence
log K and log β determined via pH potentiometry

Aqueous solution, controlled ionic strength

Supports predictive modeling of metal complex behavior

Full values in published full text; aliphatic diamine thermodynamic data often unreported

Coordination Chemistry Thermodynamics Metal Complexation

Lipophilicity (LogP) Compared to PEG-Diamines

The calculated octanol-water partition coefficient (XLogP3) for O-Bis(2-aminoethoxy)benzene is -0.5 . This contrasts sharply with comparable aliphatic PEG-diamines of similar molecular weight (e.g., triethylene glycol diamine, which has an estimated XLogP3 of ~ -1.5 to -2.0) [1]. The less negative (i.e., more hydrophobic) LogP value of the ortho-substituted aromatic compound is attributed to the central benzene ring, offering a distinct balance between water solubility and membrane permeability.

Lipophilicity (XLogP3)
Cross-study comparable
−0.5 vs. PEG3-diamine ~ −1.5 to −2.0

In silico fragment-based prediction

Provides intermediate linker lipophilicity profile

ΔLogP ~ +1.0 to +1.5; may reduce non-specific binding in conjugate design

Drug Discovery Chemical Biology Physicochemical Properties

O-Bis(2-aminoethoxy)benzene: Key Applications


Diazacoronand Macrocycles for Alkali Metal Binding

O-Bis(2-aminoethoxy)benzene is the reagent of choice for synthesizing diazacoronands, a specific class of mixed nitrogen-oxygen donor macrocycles [1]. The compound's preorganized 1,2-substitution pattern and optimal spacer length are essential for achieving high yields in the macrocyclization step, as discussed in Section 3. The resulting diazacoronands exhibit well-characterized binding properties for alkali metal cations (e.g., Na+, K+, Rb+), making them valuable tools in supramolecular chemistry and ion-selective sensor development [2].

Mn(II)-Selective Chelators for MRI

The quantitative thermodynamic stability data (as noted in Section 3) supports the use of this compound as a foundational building block for constructing rigidified macrocyclic chelators for Mn(II) [3]. The ability to form stable complexes with manganese is a key requirement for developing next-generation MRI contrast agents, where the ortho-diamine framework can be elaborated into a 15-membered macrocycle that balances thermodynamic stability with kinetic inertness, a critical safety and performance parameter [3].

Heterobifunctional Linkers for Bioconjugation

As quantified in Section 3, the XLogP3 of -0.5 for O-Bis(2-aminoethoxy)benzene offers a unique, intermediate lipophilicity profile . This makes it an ideal starting material for synthesizing heterobifunctional cross-linkers where one wants to avoid the extreme hydrophilicity of conventional PEG-based linkers. This can be particularly advantageous in designing Antibody-Drug Conjugates (ADCs) or PROTACs where linker hydrophobicity influences overall conjugate pharmacokinetics, aggregation propensity, and cellular permeability .

Planar Chiral Macrocycle Precursors

The rigid aromatic core and the specific geometry of O-Bis(2-aminoethoxy)benzene are exploited in the synthesis of pendant diazacoronands, which serve as direct precursors to macrocyclic compounds exhibiting planar chirality [2]. These chiral receptors are of high interest for enantioselective recognition and asymmetric catalysis. The ability to install a pendant arm on only one face of the macrocycle is a direct consequence of the starting diamine's structure, making its use non-negotiable for this advanced application.

Application
Selection Property
Validation Focus
Diazacoronand macrocycle synthesis
Ortho-pattern preorganization and ethylene spacer length
Macrocyclization yield and alkali-metal binding selectivity
Mn(II)-selective chelator building block
Published thermodynamic stability constants
Stability and kinetic inertness of rigidified Mn(II) complexes
Heterobifunctional bioconjugation linkers
Intermediate lipophilicity (XLogP3 −0.5)
Conjugate aggregation propensity and cellular permeability
Planar chiral macrocycle precursors
Rigid aromatic core with pendant-arm installation geometry
Enantioselective recognition and asymmetric catalysis performance

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